Cas no 2227676-10-8 ((2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol)

(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol is a chiral compound featuring a 1,2,4-triazole moiety linked to a butanol backbone. Its stereospecific (S)-configuration enhances selectivity in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The presence of the triazole group imparts stability and potential bioactivity, making it valuable in medicinal chemistry for designing enzyme inhibitors or antimicrobial agents. The hydroxyl group at the second carbon allows for further functionalization, facilitating derivatization in multi-step syntheses. This compound’s well-defined structure and purity ensure reproducibility in research and industrial processes. Its balanced polarity contributes to moderate solubility in both aqueous and organic solvents, optimizing its utility in diverse reaction conditions.
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol structure
2227676-10-8 structure
商品名:(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
CAS番号:2227676-10-8
MF:C6H11N3O
メガワット:141.171040773392
CID:6255375
PubChem ID:165669625

(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • 2227676-10-8
    • EN300-1728568
    • インチ: 1S/C6H11N3O/c1-6(10)2-3-9-5-7-4-8-9/h4-6,10H,2-3H2,1H3/t6-/m0/s1
    • InChIKey: OKHQQXVFQHYSER-LURJTMIESA-N
    • ほほえんだ: O[C@@H](C)CCN1C=NC=N1

計算された属性

  • せいみつぶんしりょう: 141.090211983g/mol
  • どういたいしつりょう: 141.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 99
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 50.9Ų

(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1728568-5g
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
2227676-10-8
5g
$3396.0 2023-09-20
Enamine
EN300-1728568-10g
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
2227676-10-8
10g
$5037.0 2023-09-20
Enamine
EN300-1728568-0.5g
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
2227676-10-8
0.5g
$1124.0 2023-09-20
Enamine
EN300-1728568-10.0g
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
2227676-10-8
10g
$5037.0 2023-06-04
Enamine
EN300-1728568-1.0g
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
2227676-10-8
1g
$1172.0 2023-06-04
Enamine
EN300-1728568-0.1g
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
2227676-10-8
0.1g
$1031.0 2023-09-20
Enamine
EN300-1728568-5.0g
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
2227676-10-8
5g
$3396.0 2023-06-04
Enamine
EN300-1728568-0.05g
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
2227676-10-8
0.05g
$983.0 2023-09-20
Enamine
EN300-1728568-0.25g
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
2227676-10-8
0.25g
$1078.0 2023-09-20
Enamine
EN300-1728568-2.5g
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
2227676-10-8
2.5g
$2295.0 2023-09-20

(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol 関連文献

(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-olに関する追加情報

Research Briefing on (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol (CAS: 2227676-10-8): Recent Advances and Applications

The compound (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol (CAS: 2227676-10-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol derivative, featuring a 1,2,4-triazole moiety, exhibits promising biological activities, particularly in the context of antifungal and antimicrobial applications. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, leveraging its unique structural and stereochemical properties.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol as a precursor for triazole-based antifungal drugs. The study highlighted its efficacy in inhibiting fungal cytochrome P450 enzymes, a mechanism shared with clinically approved azole antifungals. Molecular docking simulations revealed that the (S)-enantiomer exhibits superior binding affinity compared to its (R)-counterpart, underscoring the importance of stereochemistry in its biological activity.

Another recent advancement involves the application of this compound in the development of prodrugs. A 2024 preprint on bioRxiv demonstrated its utility as a linker in antibody-drug conjugates (ADCs), where its hydroxyl group facilitates stable conjugation with monoclonal antibodies while maintaining the pharmacological activity of the payload. The study reported enhanced tumor-targeting efficiency and reduced off-target toxicity in preclinical models, suggesting potential for oncology applications.

From a synthetic chemistry perspective, novel catalytic asymmetric routes to (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol have been developed. A 2023 Organic Letters publication described an enantioselective hydrogenation protocol using chiral iridium catalysts, achieving >99% ee and 85% yield. This methodological breakthrough addresses previous challenges in scalable production, paving the way for industrial-scale manufacturing of this valuable intermediate.

Ongoing clinical trials (Phase I/II) are evaluating derivatives of (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol as broad-spectrum antifungals with improved safety profiles against resistant Candida and Aspergillus strains. Preliminary data presented at the 2024 ECCMID conference showed potent in vitro activity (MIC90 ≤1 µg/mL) against azole-resistant isolates, with promising pharmacokinetic properties in animal models.

In conclusion, (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol represents a versatile scaffold with expanding applications in medicinal chemistry. Its dual role as both a bioactive compound and synthetic building block continues to drive innovation in antifungal development, targeted therapies, and catalytic asymmetric synthesis. Future research directions may explore its potential in combating emerging fungal pathogens and its incorporation into next-generation bioconjugates.

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